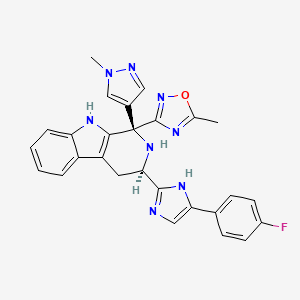

MK-4256

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(1R,3R)-3-[5-(4-fluorophenyl)-1H-imidazol-2-yl]-1-(1-methylpyrazol-4-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-5-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN8O/c1-15-31-26(35-37-15)27(17-12-30-36(2)14-17)24-20(19-5-3-4-6-21(19)32-24)11-22(34-27)25-29-13-23(33-25)16-7-9-18(28)10-8-16/h3-10,12-14,22,32,34H,11H2,1-2H3,(H,29,33)/t22-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIFDLOQPKMIJK-AJTFRIOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=NO1)[C@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=CC=C(C=C5)F)C6=CC=CC=C6N3)C7=CN(N=C7)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Initial Preclinical Studies of MK-4256: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4256 is a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3) that has been investigated as a potential therapeutic agent for type 2 diabetes.[1][2][3][4] Preclinical studies have demonstrated its efficacy in improving glucose homeostasis, primarily through the enhancement of glucose-dependent insulin secretion (GDIS). This document provides a detailed overview of the initial preclinical findings for this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Core Mechanism of Action

This compound functions as a competitive antagonist at the SSTR3 receptor.[1] SSTR3 is a G-protein coupled receptor highly expressed in pancreatic β-cells.[1][2] The natural ligand, somatostatin, activates SSTR3, leading to an inhibitory effect on insulin secretion. By blocking this interaction, this compound potentiates glucose-stimulated insulin release from pancreatic β-cells, a key mechanism for managing hyperglycemia in type 2 diabetes.[1] This glucose-dependent action minimizes the risk of hypoglycemia, a common side effect of some other insulin secretagogues like sulfonylureas.[1][2]

Signaling Pathway of SSTR3 Antagonism by this compound

Caption: SSTR3 antagonism by this compound, preventing downstream inhibition of insulin secretion.

In Vitro Pharmacology

The in vitro activity of this compound was characterized through a series of receptor binding and functional assays to determine its potency and selectivity.

Receptor Binding Affinity

This compound demonstrates high affinity for both human and mouse SSTR3.

| Receptor | Species | IC50 (nM) |

| SSTR3 | Human | 0.66[5] |

| SSTR3 | Mouse | 0.36[5] |

Selectivity Profile

The selectivity of this compound was assessed against other somatostatin receptor subtypes. The compound exhibits significant selectivity for SSTR3.

| Receptor Subtype | Species | Binding IC50 (nM) | Functional Antagonist IC50 (µM) |

| SSTR1 | Human | >2000[5] | - |

| SSTR2 | Human | >2000[5] | - |

| SSTR4 | Human | <1000 | >5[5] |

| SSTR5 | Human | <1000 | >5[5] |

hERG Channel Activity

To assess potential cardiovascular risk, the interaction of this compound with the hERG (human Ether-a-go-go-Related Gene) channel was evaluated.

| Assay | IC50 (µM) |

| Radiolabeled MK-499 Binding | 1.74[5][6] |

| Functional Patch Clamp | 3.4 (50% blockade)[5] |

In Vivo Efficacy

The in vivo efficacy of this compound was primarily evaluated in mouse models of glucose tolerance.

Oral Glucose Tolerance Test (oGTT)

This compound demonstrated dose-dependent reduction in glucose excursion in a mouse oGTT model.[1][2][3]

| Dose (mg/kg, p.o.) | Glucose Excursion Reduction (%) |

| 0.03 | Maximal efficacy achieved[1][3] |

| 0.1 | 86[6] |

| 1 | 63 (compound 9) / 109 (compound 8/MK-4256)[1][5] |

Compared to the sulfonylurea glipizide, this compound showed a minimal risk of hypoglycemia in mice.[1][2][3]

Experimental Workflow for Oral Glucose Tolerance Test (oGTT)

Caption: A generalized workflow for conducting an oral glucose tolerance test in mice.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in multiple preclinical species, demonstrating good oral bioavailability and exposure.

Plasma Concentration in Mice

Following oral administration in mice, this compound achieved dose-dependent plasma concentrations.

| Oral Dose (mg/kg) | Cmax (nM) |

| 0.01 | 7[1][5] |

| 0.1 | 88[1][5][6] |

| 1 | 493[1][5] |

Pharmacokinetic Parameters in Higher Species

This compound exhibited excellent pharmacokinetic profiles in both dog and rhesus monkey.

| Species | Key PK Characteristics |

| Dog | Long half-life, excellent oral exposure[1] |

| Rhesus Monkey | Long half-life, excellent oral exposure[1] |

Experimental Protocols

SSTR3 Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound for the SSTR3 receptor.

-

Methodology:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human SSTR3 receptor are prepared.[7]

-

Membranes are incubated with a radiolabeled ligand (e.g., 125I-Somatostatin) and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

In Vivo Oral Glucose Tolerance Test (oGTT)

-

Objective: To evaluate the effect of this compound on glucose tolerance in vivo.

-

Methodology:

-

Male C57BL/6 mice are fasted overnight (approximately 16 hours).

-

Mice are orally administered with either vehicle or this compound at various doses.

-

After a specified time (e.g., 30-60 minutes), a baseline blood sample (t=0) is collected from the tail vein.

-

Mice are then orally challenged with a dextrose solution (e.g., 5 g/kg).[1]

-

Blood samples are collected at subsequent time points (e.g., 15, 30, 60, and 120 minutes) post-glucose challenge.

-

Blood glucose levels are measured using a glucometer.

-

The area under the curve (AUC) for glucose excursion is calculated and compared between treatment and vehicle groups to determine the percentage reduction.

-

Conclusion

The initial preclinical data for this compound strongly support its profile as a potent and selective SSTR3 antagonist with promising therapeutic potential for type 2 diabetes. The in vitro studies confirmed its high affinity and selectivity for the target receptor. In vivo studies demonstrated significant, dose-dependent improvements in glucose tolerance with a low risk of hypoglycemia. Furthermore, the pharmacokinetic profile of this compound in multiple species suggests its suitability for oral administration. These foundational studies provided a solid rationale for the further development of this compound as a novel treatment for type 2 diabetes.

References

- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. AID 712054 - Inhibition of human SSTR3 transfected in CHO cells assessed as inhibition of SRIF-induced reduction of cAMP accumulation after 45 mins - PubChem [pubchem.ncbi.nlm.nih.gov]

MK-4256 Structure-Activity Relationship (SAR) Studies: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of MK-4256, a potent and selective somatostatin receptor subtype 3 (SSTR3) antagonist.[1][2][3] It is important to note that, contrary to potential initial hypotheses, the scientific literature identifies this compound as a selective SSTR3 antagonist investigated for the treatment of type 2 diabetes, not as a KRAS G12C inhibitor.[1][2][3] This guide will detail the SAR of the imidazolyl-β-tetrahydrocarboline series of compounds, from which this compound was optimized, presenting key data on their potency, selectivity, and in vivo efficacy.

The development of this compound was driven by the hypothesis that antagonism of SSTR3, a G-protein coupled receptor highly expressed in pancreatic β-cells, could lead to a novel glucose-dependent insulin secretion mechanism for the treatment of type 2 diabetes.[3][4] The following sections will provide a detailed analysis of the chemical modifications that led to the discovery of this compound, present quantitative data in a structured format, describe the experimental protocols used for evaluation, and visualize the relevant biological pathways and experimental workflows.

Data Presentation: Structure-Activity Relationship of Imidazolyl β-Carboline Analogs

The SAR studies of the imidazolyl-β-tetrahydrocarboline series focused on optimizing the substituents at the C-1 position of the β-carboline core to enhance SSTR3 potency and selectivity, while minimizing off-target effects, particularly hERG channel binding.[5] The following table summarizes the key SAR data for a selection of analogs leading to the identification of this compound (compound 8).

| Compound No. | R Group (at C-1) | Human SSTR3 Binding IC50 (nM) | Human SSTR3 Functional cAMP Antagonism IC50 (nM) (% inh.) | Mouse SSTR3 Binding IC50 (nM) | Mouse SSTR3 Functional cAMP Antagonism IC50 (nM) (% inh.) | MK-499 (hERG) Binding Ki (nM) | Reduction of Glucose Excursion in Mouse ipGTT at 10 mg/kg oral dose (%) |

| 1 | Phenyl | 14 | 11 (87%) | 8.9 | 16 (98%) | 369 | 75% |

| 2 | 4-Fluorophenyl | 2.8 | 5.7 (119%) | 1.7 | 26 (108%) | 377 | 79% |

| 3 | 4-Chlorophenyl | 6.9 | 9.3 (102%) | 4.0 | 4.4 (67%) | 300 | 91% |

| 4 | 4-Methylphenyl | 7.2 | 33 (93%) | 4.8 | 26 (66%) | 2189 | 84% |

| 5 | 3-Pyridyl | 19 | 19 (102%) | ND | 18 (103%) | 385 | ND |

| 6 | 2-Thienyl | 9.2 | 58 (76%) | 8.1 | 29 (92%) | 2206 | 87% |

| 8 (this compound) | 3-(5-methyl-1,2,4-oxadiazolyl) | 0.66 | 0.9 (100%) | 0.36 | 1.2 (100%) | 1740 | 109% (at 1 mg/kg) |

ND: Not Determined

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of SAR studies. The following methodologies are based on the descriptions provided in the primary literature for the evaluation of this compound and its analogs.

SSTR3 Receptor Binding Assay

The affinity of the compounds for the human and mouse SSTR3 was determined using a radioligand binding assay.

-

Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing either human or mouse SSTR3 were cultured and harvested. The cells were then lysed, and the cell membranes were isolated by centrifugation.

-

Binding Reaction: The cell membranes were incubated with a radiolabeled SSTR3 ligand (e.g., [125I]-labeled somatostatin analog) and varying concentrations of the test compounds.

-

Separation and Detection: The bound and free radioligand were separated by filtration. The amount of radioactivity bound to the membranes was quantified using a scintillation counter.

-

Data Analysis: The IC50 values, representing the concentration of the compound that inhibits 50% of the specific binding of the radioligand, were calculated using non-linear regression analysis.

Functional cAMP Antagonism Assay

The antagonist activity of the compounds was assessed by their ability to reverse the agonist-induced inhibition of cAMP production.

-

Cell Culture: CHO-K1 cells expressing SSTR3 were plated in multi-well plates.

-

Compound Incubation: The cells were pre-incubated with varying concentrations of the test compounds.

-

Agonist and Forskolin Stimulation: A known SSTR3 agonist (e.g., somatostatin-14) was added to the cells, followed by stimulation with forskolin to induce cAMP production.

-

cAMP Measurement: The intracellular cAMP levels were measured using a commercially available cAMP assay kit (e.g., HTRF-based assay).

-

Data Analysis: The IC50 values, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, were determined.

In Vivo Oral Glucose Tolerance Test (oGTT)

The in vivo efficacy of the compounds was evaluated in a mouse model of oral glucose tolerance.

-

Animal Model: Male C57BL/6 mice were used for the study.

-

Compound Administration: The test compounds were administered orally (p.o.) at various doses.

-

Glucose Challenge: After a specific time post-compound administration, a glucose solution was administered orally to the mice.

-

Blood Glucose Monitoring: Blood samples were collected at different time points after the glucose challenge, and blood glucose levels were measured using a glucometer.

-

Data Analysis: The area under the curve (AUC) for blood glucose levels was calculated for each treatment group and compared to the vehicle control group to determine the percent reduction in glucose excursion.

Mandatory Visualizations

SSTR3 Signaling Pathway

The following diagram illustrates the signaling pathway of the Somatostatin Receptor Subtype 3 (SSTR3) and the mechanism of action of an antagonist like this compound.

Caption: SSTR3 signaling pathway and the antagonistic effect of this compound.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for the structure-activity relationship studies of novel SSTR3 antagonists.

Caption: General workflow for SAR studies of SSTR3 antagonists.

References

In Vitro Characterization of MK-4256: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of MK-4256, a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3). The data and methodologies presented are compiled from publicly available research to facilitate further investigation and application in drug development.

Core Efficacy and Selectivity

This compound has been identified as a highly potent and selective antagonist for the SSTR3 receptor. Its in vitro activity has been quantified through various binding and functional assays, demonstrating significant potency for both human and mouse SSTR3.

Table 1: Potency and Selectivity of this compound

| Target | Species | Assay Type | IC₅₀ (nM) | Reference |

| SSTR3 | Human | Receptor Binding | 0.66 | [1][2] |

| SSTR3 | Mouse | Receptor Binding | 0.36 | [1][2] |

| SSTR1 | Human | Receptor Binding | >2000 | [1] |

| SSTR2 | Human | Receptor Binding | >2000 | [1] |

| SSTR4 | Human | Receptor Binding | <1000 (>500-fold selectivity) | [1] |

| SSTR5 | Human | Receptor Binding | <1000 (>500-fold selectivity) | [1] |

| SSTR4 | Human | Functional Antagonism | >5000 | [1] |

| SSTR5 | Human | Functional Antagonism | >5000 | [1] |

Off-Target Activity

The potential for off-target effects, particularly on the hERG channel, has been investigated to assess the safety profile of this compound.

Table 2: Off-Target Activity of this compound

| Target | Assay Type | IC₅₀ (µM) | % Blockade (at concentration) | Reference |

| hERG | Radioligand Binding (MK-499) | 1.74 | - | [1] |

| hERG | Functional Patch Clamp | - | 50% at 3.4 µM | [1] |

Signaling Pathway of SSTR3 Antagonism

This compound exerts its effects by antagonizing the SSTR3 receptor, which primarily signals through a Gαi-mediated pathway.[3] The canonical signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of the endogenous ligand somatostatin (SRIF), this compound prevents this inhibitory effect, thereby maintaining or increasing intracellular cAMP levels, particularly in the presence of a stimulatory signal.[3]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the replication and validation of the reported findings.

SSTR3 Receptor Binding Assay

This assay quantifies the ability of a compound to competitively displace a radiolabeled ligand from the SSTR3 receptor.[3]

Objective: To determine the binding affinity (IC₅₀) of this compound for the human and mouse SSTR3 receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing either the human or mouse SSTR3 receptor.

-

Competitive Binding: A constant concentration of a radiolabeled somatostatin analogue (e.g., ¹²⁵I-SRIF) is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis.

SSTR3 Functional cAMP Antagonism Assay

This whole-cell functional assay measures a compound's ability to inhibit the somatostatin-induced reduction of cAMP accumulation.[3][4]

Objective: To determine the functional antagonist potency (IC₅₀) of this compound at the human and mouse SSTR3 receptors.

Methodology:

-

Cell Culture: CHO cells stably expressing either human or mouse SSTR3 are cultured.[4]

-

cAMP Stimulation: The cells are stimulated with forskolin to induce the accumulation of intracellular cAMP.

-

SRIF Inhibition: The cells are then treated with a fixed concentration of somatostatin (SRIF) to inhibit the forskolin-induced cAMP production, in the presence of varying concentrations of this compound.

-

Incubation: The cells are incubated for a defined period (e.g., 45 minutes) to allow for the modulation of cAMP levels.[4]

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection method, such as a competitive immunoassay (e.g., HTRF or ELISA).

-

Data Analysis: The concentration of this compound that reverses 50% of the SRIF-induced inhibition of cAMP accumulation (IC₅₀) is determined.

hERG Patch Clamp Assay

This electrophysiological assay directly measures the inhibitory effect of a compound on the hERG potassium channel current.

Objective: To assess the potential for this compound to cause cardiac liability by blocking the hERG channel.

Methodology:

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

-

Whole-Cell Patch Clamp: The whole-cell configuration of the patch-clamp technique is employed to record the ionic currents flowing through the hERG channels in individual cells.

-

Voltage Protocol: A specific voltage-clamp protocol is applied to elicit the characteristic hERG current.

-

Compound Application: A baseline recording of the hERG current is obtained, after which this compound is applied to the cell at various concentrations.

-

Current Measurement: The hERG current is measured in the presence of the compound and compared to the baseline.

-

Data Analysis: The percentage of current inhibition at each concentration is calculated to determine the concentration of this compound that causes 50% blockade of the hERG channel.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AID 712054 - Inhibition of human SSTR3 transfected in CHO cells assessed as inhibition of SRIF-induced reduction of cAMP accumulation after 45 mins - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profile of MK-4256: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-4256 is a potent and selective small-molecule antagonist of the somatostatin receptor subtype 3 (SSTR3).[1][2][3][4] Developed as a potential therapeutic agent for Type 2 Diabetes, this compound demonstrated promising preclinical efficacy in glucose-dependent insulin secretion.[1][2] Its mechanism of action centers on the blockade of SSTR3, which is highly expressed in pancreatic β-cells, thereby enhancing glucose-stimulated insulin secretion (GSIS).[1][2] Despite its potent in vitro and in vivo activity, the development of this compound was discontinued due to dose-dependent QTc prolongation observed in preclinical cardiovascular safety studies, an adverse effect attributed to off-target activity on the hERG channel.[5][6] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo data, and detailed experimental methodologies.

Mechanism of Action

This compound functions as a competitive antagonist at the SSTR3 receptor.[1][2] In pancreatic β-cells, SSTR3 is coupled to the inhibitory G-protein α-subunit (Gαi).[1] Activation of SSTR3 by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] By blocking this interaction, this compound prevents the somatostatin-induced suppression of cAMP production, thereby augmenting glucose-dependent insulin secretion.[1] This glucose-dependent mechanism of action suggested a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Species | Assay Type | IC50 (nM) | Reference(s) |

| SSTR3 | Human | Radioligand Binding | 0.66 | [3] |

| Human | Functional cAMP Antagonism | 0.95 | [2] | |

| Mouse | Radioligand Binding | 0.36 | [3] | |

| Mouse | Functional cAMP Antagonism | 0.46 | [2] | |

| SSTR1 | Human | Radioligand Binding | >2000 | [3] |

| SSTR2 | Human | Radioligand Binding | >2000 | [3] |

| SSTR4 | Human | Radioligand Binding | <1000 | [3] |

| Human | Functional Antagonism | >5000 | [3] | |

| SSTR5 | Human | Radioligand Binding | <1000 | [3] |

| Human | Functional Antagonism | >5000 | [3] | |

| hERG Channel | Human | MK-499 Radioligand Binding | 1701 - 1740 | [2][3][5][6] |

| Human | Functional Patch Clamp | 3400 | [3][6] |

Table 2: In Vivo Efficacy in Mouse Oral Glucose Tolerance Test (oGTT)

| Dose (mg/kg, p.o.) | Glucose Excursion Inhibition (%) | Plasma Cmax (nM) | Reference(s) |

| 0.01 | - | 7 | [1][3] |

| 0.03 | Maximal Efficacy Achieved | - | [1][2][4] |

| 0.1 | 86 | 88 | [5][6] |

| 1 | 109 (Complete Ablation) | 493 | [1][3] |

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in this document.

Radioligand Binding Assays

These assays were employed to determine the binding affinity of this compound to SSTR subtypes and the hERG channel.

Protocol:

-

Membrane Preparation: Cell lines stably expressing the human SSTR subtypes or the hERG channel were cultured and harvested. The cells were homogenized in a cold buffer and centrifuged to pellet the cell membranes. The membranes were washed and resuspended in an appropriate assay buffer.

-

Binding Reaction: The prepared membranes were incubated in multi-well plates with a specific radioligand at a concentration near its Kd value.

-

Competition: Increasing concentrations of this compound were added to the wells to compete with the radioligand for binding to the receptor.

-

Incubation: The plates were incubated at a controlled temperature for a specific duration to allow the binding to reach equilibrium.

-

Separation: The reaction was terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters was measured using a scintillation counter.

-

Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

Functional cAMP Antagonism Assay

This assay was used to determine the functional antagonist activity of this compound at SSTRs.

Protocol:

-

Cell Culture: Cells expressing the target SSTR subtype (e.g., CHO cells) were plated in multi-well plates and grown to a suitable confluency.

-

Antagonist Pre-incubation: The cells were pre-incubated with various concentrations of this compound.

-

Agonist Stimulation: A fixed concentration of somatostatin was added to the wells to stimulate the SSTR and induce a decrease in intracellular cAMP levels.

-

Cell Lysis: After a defined incubation period, the cells were lysed to release the intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysates was quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The results were plotted to show the concentration-dependent reversal of the somatostatin effect by this compound, and the IC50 value was calculated.

Mouse Oral Glucose Tolerance Test (oGTT)

This in vivo model was used to assess the efficacy of this compound in improving glucose disposal.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Beta cell primary cilia mediate somatostatin responsiveness via SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

MK-4256: A Technical Overview of its Binding Affinity for Somatostatin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of MK-4256 for human and mouse somatostatin receptors (SSTRs). This compound has been identified as a potent and selective antagonist for the somatostatin receptor subtype 3 (SSTR3), with potential therapeutic applications in type 2 diabetes.[1][2][3][4][5][6] This document summarizes the quantitative binding data, details the experimental protocols used for these measurements, and provides visual representations of key pathways and workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound has been evaluated across various somatostatin receptor subtypes. The data, primarily presented as IC50 values, demonstrates high affinity and selectivity for SSTR3.

| Receptor Subtype | Species | Assay Type | IC50 (nM) | Selectivity vs. hSSTR3 |

| SSTR1 | Human | Binding Assay | >2000 | >3030-fold |

| SSTR2 | Human | Binding Assay | >2000 | >3030-fold |

| SSTR3 | Human | Binding Assay | 0.66 | - |

| SSTR3 | Mouse | Binding Assay | 0.36 | - |

| SSTR4 | Human | Binding Assay | <1000 | >500-fold |

| SSTR5 | Human | Binding Assay | <1000 | >500-fold |

| SSTR4 | Human | Functional Antagonist Assay | >5000 | >7575-fold |

| SSTR5 | Human | Functional Antagonist Assay | >5000 | >7575-fold |

Table 1: Summary of this compound IC50 values for somatostatin receptor subtypes. Data sourced from multiple in vitro assays.[1][7][8]

Experimental Protocols

The binding affinity and functional activity of this compound were determined using a combination of radioligand displacement binding assays and functional cAMP (cyclic adenosine monophosphate) assays.

Radioligand Displacement Binding Assay for SSTR Subtypes

This assay measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is specifically bound to a target receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells were stably transfected with the human or mouse somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Cells were cultured and harvested.

-

Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

-

Binding Assay:

-

Cell membranes expressing a specific SSTR subtype were incubated with a radiolabeled somatostatin analog (e.g., 125I-SRIF-14) and varying concentrations of the unlabeled test compound, this compound.

-

The incubation was carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

-

Non-specific binding was determined in the presence of a high concentration of an unlabeled standard ligand.

-

-

Separation and Detection:

-

The reaction was terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

-

The filters were washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters, corresponding to the amount of bound radioligand, was measured using a scintillation counter.

-

-

Data Analysis:

-

The data was analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

-

Functional cAMP Antagonism Assay

This assay assesses the ability of this compound to inhibit the biological function of the somatostatin receptors, specifically their ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

Methodology:

-

Cell Culture:

-

CHO cells stably expressing the human SSTR3 were used.

-

-

cAMP Accumulation Assay:

-

Cells were pre-incubated with varying concentrations of this compound.

-

A known agonist of the somatostatin receptor (e.g., somatostatin-14) was then added to the cells to stimulate the inhibition of adenylyl cyclase.

-

Forskolin, a direct activator of adenylyl cyclase, was often used to elevate basal cAMP levels, making the inhibitory effect of the somatostatin receptor agonist more readily measurable.

-

The reaction was stopped, and the cells were lysed.

-

-

cAMP Measurement:

-

The intracellular concentration of cAMP was measured using a competitive immunoassay or a reporter gene assay.

-

-

Data Analysis:

-

The results were plotted as the concentration of this compound versus the inhibition of the agonist-induced decrease in cAMP levels.

-

The IC50 value, representing the concentration of this compound that reverses 50% of the agonist's effect, was determined.

-

Visualizations

This compound Binding Affinity Profile

Caption: Binding profile of this compound to somatostatin receptors.

Radioligand Displacement Assay Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Screen Quest™ Live Cell Somatostatin receptor 1 (SSTR1) cAMP Assay Service Pack | AAT Bioquest [aatbio.com]

- 4. tandfonline.com [tandfonline.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. GloSensor™ cAMP Assay Protocol [promega.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Discovery of MK-1421, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SSTR3 Antagonism in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Somatostatin, a key paracrine regulator within the pancreatic islets, exerts inhibitory control over insulin and glucagon secretion through a family of five G-protein coupled receptors (SSTRs). Among these, the somatostatin receptor 3 (SSTR3) has emerged as a critical mediator of somatostatin's inhibitory effect on insulin release from pancreatic beta cells. This technical guide provides an in-depth exploration of the role of SSTR3 antagonism in glucose metabolism, consolidating current research findings, quantitative data, and detailed experimental methodologies. The guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for metabolic disorders such as type 2 diabetes. We delve into the molecular mechanisms of SSTR3 signaling, the physiological consequences of its antagonism, and the experimental protocols necessary to evaluate the efficacy of SSTR3-targeting compounds.

Introduction: SSTR3 in the Pancreatic Islet

The pancreatic islets of Langerhans are complex micro-organs responsible for maintaining glucose homeostasis through the coordinated secretion of several hormones, including insulin from beta cells, glucagon from alpha cells, and somatostatin from delta cells. Somatostatin acts as a local inhibitor, fine-tuning the secretory output of both alpha and beta cells.[1][2]

The effects of somatostatin are mediated by five distinct G-protein coupled receptor subtypes (SSTR1-5). In murine models, SSTR3 is predominantly expressed on the primary cilia of pancreatic beta cells, while SSTR2 is primarily found on alpha cells.[1][3][4] This differential expression allows for subtype-specific regulation of insulin and glucagon secretion. SSTR3 activation by somatostatin leads to the inhibition of glucose-stimulated insulin secretion (GSIS).[3][5][6] Consequently, antagonism of SSTR3 presents a promising therapeutic strategy to enhance insulin release in a glucose-dependent manner, a key goal in the treatment of type 2 diabetes.[1][6][7][8]

Mechanism of Action: The SSTR3 Signaling Pathway

SSTR3 is a member of the Gi/o family of G-protein coupled receptors.[1] Upon binding of somatostatin, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[1][9][10]

Reduced cAMP levels result in decreased activity of protein kinase A (PKA), a key downstream effector. PKA plays a crucial role in the potentiation of insulin secretion by phosphorylating various targets involved in insulin granule exocytosis. A reduction in PKA activity, therefore, dampens the insulin secretory response to glucose. By blocking the binding of somatostatin to SSTR3, antagonists prevent this inhibitory cascade, leading to maintained or elevated levels of cAMP and consequently, enhanced glucose-stimulated insulin secretion.[1][6]

Caption: SSTR3 signaling cascade and the mechanism of antagonism.

Quantitative Data on SSTR3 Antagonism

The development of potent and selective SSTR3 antagonists has enabled the quantitative assessment of their effects on glucose metabolism. The following tables summarize key data from studies on the SSTR3 antagonists MK-4256 and MK-1421.

Table 1: In Vitro Potency of SSTR3 Antagonists

| Compound | Human SSTR3 Binding IC50 (nM) | Mouse SSTR3 Binding IC50 (nM) | Functional cAMP Antagonism IC50 (nM) |

| This compound | 0.66 | 0.95 | 0.36 |

| MK-1421 | 0.2 | 0.2 | 0.2 |

Data sourced from He et al., 2012 and Shah et al., 2015.[1][2][5][7][8][11][12]

Table 2: Effect of SSTR3 Antagonists on Glucose Excursion in Mouse Oral Glucose Tolerance Test (oGTT)

| Compound | Dose (mg/kg, oral) | Glucose Excursion Inhibition (%) |

| This compound | 0.03 | Maximal efficacy |

| This compound | 1 | 109% |

| MK-1421 | 0.16 | 50% (ED50) |

| MK-1421 | 3 | ~100% (MEDmax) |

Data sourced from He et al., 2012 and Shah et al., 2015.[1][2][5][7][8][11][12]

Table 3: Effect of SSTR3 Antagonist MK-1421 on Insulin Secretion from Isolated Human Islets

| Condition | Insulin Secretion (Fold Change vs. 2 mM Glucose) |

| 2 mM Glucose | 1.0 |

| 16 mM Glucose | ~3.5 |

| 16 mM Glucose + 5 µM MK-1421 | ~5.0 |

Data represents an approximate fold change based on graphical data from Shah et al., 2015.[2][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of SSTR3 antagonism in glucose metabolism.

Mouse Pancreatic Islet Isolation and Culture

A robust method for isolating pancreatic islets is crucial for in vitro studies of insulin secretion.

Materials:

-

Collagenase P solution (e.g., Roche)

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Ficoll-Paque or similar density gradient medium

-

Surgical instruments (scissors, forceps)

-

Syringes and needles (27-30G)

Procedure:

-

Anesthesia and Pancreas Inflation: Anesthetize the mouse according to approved institutional protocols. Perform a laparotomy to expose the abdominal cavity. Clamp the common bile duct at the ampulla of Vater. Cannulate the common bile duct and slowly infuse 2-3 mL of cold collagenase solution to inflate the pancreas.[13][14][15][16]

-

Pancreas Digestion: Excise the inflated pancreas and transfer it to a conical tube. Incubate in a 37°C water bath for 10-15 minutes with gentle shaking to digest the pancreatic tissue.[13][14][15][16]

-

Islet Purification: Stop the digestion by adding cold HBSS. Centrifuge and wash the digested tissue. Resuspend the pellet in a density gradient medium and centrifuge to separate the islets from acinar and other tissues.[13][14][15][16]

-

Islet Culture: Hand-pick the purified islets under a stereomicroscope. Culture the islets in RPMI-1640 medium in a 37°C, 5% CO2 incubator. Allow islets to recover for at least 24 hours before conducting experiments.[13][14][15][16]

In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay is used to assess the direct effect of SSTR3 antagonists on insulin secretion from isolated islets.

Materials:

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations (e.g., 2 mM and 16 mM)

-

SSTR3 antagonist of interest

-

Isolated pancreatic islets

-

Insulin ELISA kit

Procedure:

-

Islet Pre-incubation: Pre-incubate batches of 10-20 size-matched islets in KRB buffer with low glucose (2 mM) for 1 hour at 37°C.

-

Stimulation: Transfer the islets to fresh KRB buffer containing either low (2 mM) or high (16 mM) glucose, with or without the SSTR3 antagonist at the desired concentration. Incubate for 1 hour at 37°C.[2]

-

Sample Collection and Analysis: Collect the supernatant from each well. Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

-

Data Normalization: Normalize the secreted insulin to the total insulin content of the islets (determined after cell lysis) or to the number of islets per well.

In Vivo Oral Glucose Tolerance Test (oGTT)

The oGTT assesses the overall impact of an SSTR3 antagonist on glucose disposal in a living organism.

Materials:

-

Mice (e.g., C57BL/6J)

-

SSTR3 antagonist formulated for oral administration

-

Glucose solution (e.g., 2 g/kg body weight)

-

Glucometer and test strips

-

Blood collection supplies (e.g., tail-nick lancets, capillaries)

Procedure:

-

Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[17][18][19][20]

-

Baseline Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a tail-nick.

-

Drug Administration: Administer the SSTR3 antagonist or vehicle control via oral gavage.

-

Glucose Challenge: After a specified pre-treatment time (e.g., 30-60 minutes), administer a glucose solution via oral gavage.[17][18][19][20]

-

Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[17][18][19][20]

-

Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify the total glucose excursion. A reduction in AUC in the antagonist-treated group compared to the vehicle group indicates improved glucose tolerance.

Caption: A typical experimental workflow for evaluating an SSTR3 antagonist.

Conclusion

SSTR3 antagonism represents a compelling, glucose-dependent mechanism for enhancing insulin secretion. The localization of SSTR3 on the primary cilia of beta cells underscores the intricate regulation of insulin release. Potent and selective SSTR3 antagonists, such as this compound and MK-1421, have demonstrated significant efficacy in preclinical models, reducing glucose excursion in a dose-dependent manner without inducing hypoglycemia.[1][2][5][7][8][11][12] The detailed experimental protocols provided in this guide offer a framework for the continued investigation of SSTR3 as a therapeutic target for type 2 diabetes. Future research in this area will likely focus on the long-term efficacy and safety of SSTR3 antagonists, as well as their potential in combination therapies. The data and methodologies presented herein provide a solid foundation for advancing our understanding of SSTR3's role in glucose metabolism and accelerating the development of novel antidiabetic agents.

References

- 1. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of MK-1421, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta cell primary cilia mediate somatostatin responsiveness via SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Somatostatin Receptors Shape Insulin and Glucagon Output within the Pancreatic Islet through Direct and Paracrine Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stimulation of Glucose-Dependent Insulin Secretion by a Potent, Selective sst3 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pancreatic Beta Cell G-Protein Coupled Receptors and Second Messenger Interactions: A Systems Biology Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pancreatic beta-cell receptors and G proteins coupled to adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. A Practical Guide to Rodent Islet Isolation and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mouse Pancreatic Islet Isolation [protocols.io]

- 15. A protocol for islet isolation from mouse pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tierschutz.uzh.ch [tierschutz.uzh.ch]

- 18. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 20. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of Tetrahydro-β-carboline Derivatives as Somatostatin Receptor 3 (SSTR3) Antagonists

For Researchers, Scientists, and Drug Development Professionals

Abstract: The somatostatin receptor subtype 3 (SSTR3) has emerged as a compelling therapeutic target for a range of pathologies, including metabolic disorders and certain cancers. Unlike other somatostatin receptors, SSTR3 displays unique signaling properties and a distinct role in cellular processes, making the development of selective antagonists a key area of research. This document provides a comprehensive technical overview of the discovery and characterization of tetrahydro-β-carboline-based SSTR3 antagonists. It details their structure-activity relationships (SAR), summarizes key quantitative data, outlines common experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction to SSTR3 and its Therapeutic Potential

The somatostatin system, comprising the peptide hormone somatostatin (SST) and its five G-protein coupled receptors (SSTR1-5), is a critical regulator of endocrine and nervous system functions. SSTR3, in particular, is distinguished by its rapid internalization upon agonist binding and its potent pro-apoptotic activity in various cell types. While SSTR agonists have found clinical utility, the selective antagonism of SSTR3 is being explored for conditions where receptor over-activation is detrimental. For instance, in type 2 diabetes, antagonizing SSTR3 on pancreatic β-cells has been proposed to enhance glucose-stimulated insulin secretion. This has driven the search for potent and selective SSTR3 antagonists.

The Tetrahydro-β-carboline Scaffold

A significant breakthrough in the development of SSTR3 antagonists came from the discovery of a series of compounds based on a tetrahydro-β-carboline (THβC) scaffold. High-throughput screening identified the initial hit, which was subsequently optimized through extensive medicinal chemistry efforts to yield potent and highly selective antagonists. The general structure of this class of compounds allows for systematic modification at various positions to explore and define the structure-activity relationship (SAR).

Quantitative Analysis of SSTR3 Antagonists

The following tables summarize the binding affinity and functional activity of key tetrahydro-β-carboline derivatives. These compounds were evaluated for their ability to bind to human SSTR subtypes and to antagonize the effect of somatostatin in functional assays.

Table 1: Binding Affinity (Ki, nM) of Tetrahydro-β-carboline Derivatives at Human SSTR Subtypes

| Compound ID | hSSTR1 (Ki, nM) | hSSTR2 (Ki, nM) | hSSTR3 (Ki, nM) | hSSTR4 (Ki, nM) | hSSTR5 (Ki, nM) | SSTR3 Selectivity (vs SSTR2) |

| Compound 1 | >10000 | >10000 | 1500 | >10000 | >10000 | - |

| Compound 2 | >10000 | 2800 | 8.9 | >10000 | >10000 | 315-fold |

| Compound 3 | 630 | 500 | 1.8 | 4200 | 1300 | 278-fold |

| Compound 4 | 2000 | 1100 | 1.1 | 9800 | 3500 | 1000-fold |

Data compiled from primary literature. Selectivity is calculated as Ki(SSTRx) / Ki(SSTR3).

Table 2: Functional Antagonist Activity (IC50, nM) in cAMP Assays

| Compound ID | SSTR3 Functional Antagonism (IC50, nM) |

| Compound 2 | 12 |

| Compound 3 | 2.5 |

| Compound 4 | 1.9 |

Data represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an EC80 concentration of somatostatin-14 in forskolin-stimulated CHO-K1 cells expressing hSSTR3.

Structure-Activity Relationship (SAR)

Systematic modification of the tetrahydro-β-carboline scaffold revealed key structural requirements for potent and selective SSTR3 antagonism. The logical relationships derived from these studies are crucial for guiding further drug design efforts.

Caption: Structure-Activity Relationship (SAR) for THβC SSTR3 antagonists.

Experimental Protocols

The characterization of these compounds relies on a standardized set of in vitro assays. Below are detailed methodologies for the key experiments.

Radioligand Binding Assays

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from the target receptor, allowing for the determination of the compound's binding affinity (Ki).

-

Cell Lines: CHO-K1 or HEK293 cells stably transfected with and expressing high levels of the human SSTR subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).

-

Membrane Preparation: Cells are harvested, and crude membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation. The resulting pellet is washed and resuspended in an assay buffer.

-

Radioligand: Typically, [¹²⁵I]-labeled somatostatin analogues like [¹²⁵I]-Tyr¹¹-SRIF-14 or [¹²⁵I]-LTT-SRIF-28 are used.

-

Assay Procedure:

-

Cell membranes (10-40 µg protein) are incubated with the radioligand (at a concentration near its Kd, e.g., 0.1 nM).

-

A range of concentrations of the unlabeled test compound (e.g., 10⁻¹¹ to 10⁻⁵ M) is added.

-

Incubation is carried out in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mg/mL BSA, 0.02 mg/mL bacitracin, pH 7.5) for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C or 37°C).

-

Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin-14 (e.g., 1 µM).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), followed by washing with ice-cold buffer to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis: The IC50 values (concentration of compound causing 50% displacement of the radioligand) are determined using non-linear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Antagonism Assay

This assay measures the ability of an antagonist to reverse the inhibition of cAMP production caused by an SSTR3 agonist, confirming its functional activity.

Caption: Workflow for a cAMP functional antagonism assay.

-

Protocol Details:

-

Cell Plating: CHO-K1 cells expressing hSSTR3 are seeded into 96- or 384-well plates and grown overnight.

-

Antagonist Incubation: Cells are pre-incubated with various concentrations of the test antagonist for 15-30 minutes.

-

Agonist and Stimulant Addition: An SSTR3 agonist (e.g., somatostatin-14) is added at a concentration known to produce 80% of its maximal effect (EC80), along with a stimulant of adenylyl cyclase, such as forskolin (e.g., 1-5 µM).

-

Incubation: The plates are incubated for 30-60 minutes at 37°C to allow for cAMP production.

-

Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Data Analysis: The data are normalized to the response of forskolin alone (0% inhibition) and the response of the SSTR3 agonist + forskolin (100% inhibition). The antagonist IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

SSTR3 Signaling Pathway

SSTR3 primarily couples to the Gi/o family of G-proteins. Activation by an agonist like somatostatin initiates a signaling cascade that is blocked by an antagonist.

Caption: SSTR3 antagonist mechanism within the Gi-coupled signaling pathway.

Conclusion and Future Directions

The tetrahydro-β-carboline scaffold has proven to be a highly successful starting point for the development of potent and selective SSTR3 antagonists. The data generated from binding and functional assays have established a clear SAR, guiding the optimization of these molecules. The detailed protocols provided herein serve as a foundation for the continued evaluation and discovery of new chemical entities targeting SSTR3. Future research will likely focus on improving the pharmacokinetic properties of these compounds to enable in vivo studies, which will be critical for validating the therapeutic potential of SSTR3 antagonism in disease models.

Methodological & Application

MK-4256 In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of MK-4256, a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3). The following sections detail the methodologies for key assays, present quantitative data in a structured format, and include diagrams to illustrate the signaling pathway and experimental workflows.

Introduction

This compound is a small molecule inhibitor of SSTR3, a G protein-coupled receptor (GPCR) involved in various physiological processes. Understanding the in vitro characteristics of this compound is crucial for its development as a potential therapeutic agent. The protocols described herein are fundamental for assessing its potency, selectivity, and potential off-target effects.

Data Presentation

The following tables summarize the in vitro activity of this compound against various somatostatin receptor subtypes and the hERG channel.

Table 1: this compound In Vitro Potency and Selectivity

| Target | Assay Type | Species | IC50 (nM) | Reference |

| SSTR3 | Radioligand Binding | Human | 0.66 | [1] |

| Radioligand Binding | Mouse | 0.36 | [1] | |

| Functional cAMP Antagonism | Human | 0.95 (83% inh.) | ||

| Functional cAMP Antagonism | Mouse | 0.46 (87% inh.) | ||

| SSTR1 | Radioligand Binding | Human | >2000 | [1] |

| SSTR2 | Radioligand Binding | Human | >2000 | [1] |

| SSTR4 | Radioligand Binding | Human | <1000 (>500-fold selectivity) | [1] |

| Functional Antagonism | Human | >5000 | [1] | |

| SSTR5 | Radioligand Binding | Human | <1000 (>500-fold selectivity) | [1] |

| Functional Antagonism | Human | >5000 | [1] |

Table 2: this compound hERG Liability Assessment

| Assay Type | IC50 (µM) | Reference |

| Radiolabeled MK-499 Binding | 1.74 | [1] |

| Functional Patch Clamp | 3.4 (50% blockade) | [1] |

Signaling Pathway

The diagram below illustrates the canonical signaling pathway of the SSTR3 receptor and the antagonistic action of this compound.

Caption: SSTR3 signaling pathway and the antagonistic effect of this compound.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize this compound. These are based on the methods described in the supporting information of He et al., 2012, ACS Med. Chem. Lett.

SSTR3 Radioligand Binding Assay

This assay measures the ability of this compound to displace a radiolabeled ligand from the SSTR3 receptor, thereby determining its binding affinity (IC50).

Experimental Workflow:

Caption: Workflow for the SSTR3 radioligand binding assay.

Materials:

-

CHO cell membranes expressing human or mouse SSTR3

-

[125I]SRIF-14 (radioligand)

-

This compound

-

Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [125I]SRIF-14 (final concentration ~0.1 nM), and 50 µL of the this compound dilution.

-

Add 50 µL of the SSTR3-expressing cell membranes (final concentration ~5-10 µg protein/well).

-

For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled SRIF-14 (e.g., 1 µM).

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with 200 µL of ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

SSTR3 Functional cAMP Antagonism Assay

This whole-cell functional assay measures the ability of this compound to inhibit the somatostatin (SRIF)-induced reduction of forskolin-stimulated cAMP accumulation.

Experimental Workflow:

Caption: Workflow for the functional cAMP antagonism assay.

Materials:

-

CHO cells stably expressing human or mouse SSTR3

-

This compound

-

Somatostatin (SRIF-14)

-

Forskolin

-

Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4

-

cAMP detection kit (e.g., HTRF, LANCE)

-

384-well white microplates

Procedure:

-

Seed the SSTR3-expressing CHO cells into a 384-well plate and culture overnight.

-

Wash the cells with assay buffer.

-

Add serial dilutions of this compound to the wells and pre-incubate for 15 minutes at room temperature.

-

Add a fixed concentration of SRIF-14 (EC80) and forskolin (e.g., 10 µM) to all wells except the basal control.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Measure the signal (e.g., fluorescence ratio for HTRF).

-

Calculate the percent antagonism at each concentration of this compound and determine the IC50 value using non-linear regression analysis.

hERG Functional Patch-Clamp Assay

This assay assesses the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiac liability.

Materials:

-

HEK293 cells stably expressing the hERG channel

-

This compound

-

Extracellular Solution: e.g., 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4

-

Intracellular Solution: e.g., 130 mM KCl, 1 mM MgCl2, 1 mM EGTA, 5 mM MgATP, 10 mM HEPES, pH 7.2

-

Patch-clamp rig (manual or automated)

Procedure:

-

Culture hERG-expressing HEK293 cells to an appropriate confluency for patch-clamp recording.

-

Prepare serial dilutions of this compound in the extracellular solution.

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

-

Establish a stable baseline recording of the hERG current in the vehicle control solution.

-

Perfuse the cell with increasing concentrations of this compound and record the hERG current at each concentration until a steady-state inhibition is reached.

-

Wash out the compound to assess the reversibility of the inhibition.

-

Measure the peak tail current amplitude at each concentration and normalize it to the baseline current.

-

Plot the concentration-response curve and determine the IC50 value for hERG channel blockade.

Disclaimer

These protocols are intended for guidance and may require optimization for specific laboratory conditions and equipment. It is recommended to consult the original research articles for further details. This information is for research use only and not for diagnostic or therapeutic purposes.

References

Application Notes and Protocols for the Use of MK-4256 in Pancreatic Islet Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK-4256 is a potent and selective antagonist of the Somatostatin Receptor Subtype 3 (SSTR3).[1] Somatostatin, acting through its receptors, is a known inhibitor of insulin secretion from pancreatic beta-cells. By blocking the SSTR3 receptor, this compound can disinhibit this pathway, leading to an increase in glucose-stimulated insulin secretion (GSIS). This makes this compound a valuable research tool for studying the paracrine regulation of insulin secretion and a potential therapeutic agent for type 2 diabetes.[2] These application notes provide a detailed protocol for the use of this compound in primary pancreatic islet cell culture to assess its effects on beta-cell function.

Mechanism of Action

In pancreatic islets, somatostatin is secreted by delta-cells and acts on neighboring beta-cells to inhibit insulin release. This occurs through the activation of SSTRs, which are G-protein coupled receptors. SSTR3 activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of potassium channels. This hyperpolarizes the cell membrane, reducing calcium influx and thereby inhibiting the exocytosis of insulin-containing granules. This compound, as an SSTR3 antagonist, blocks the binding of somatostatin to SSTR3, thereby preventing these inhibitory downstream effects and potentiating insulin secretion, particularly in the presence of a glucose stimulus.

Signaling Pathway of SSTR3 Antagonism by this compound

Caption: SSTR3 signaling pathway and its antagonism by this compound.

Experimental Protocols

Pancreatic Islet Isolation and Culture

This protocol outlines the standard procedure for isolating and culturing rodent or human pancreatic islets.

Materials:

-

Collagenase (e.g., Type V)

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 or CMRL-1066 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Density gradient medium (e.g., Ficoll or Biocoll)

-

University of Wisconsin (UW) solution or Histidine-Tryptophan Ketoglutarate (HTK) solution for pancreas preservation[3]

Procedure:

-

Pancreas Perfusion: Perfuse the pancreas through the common bile duct with cold collagenase solution to enzymatically digest the tissue.[4][5]

-

Digestion: Transfer the distended pancreas to a digestion chamber and incubate at 37°C with gentle agitation until islets are liberated from the exocrine tissue.[4]

-

Islet Purification: Stop the digestion by adding cold HBSS or culture medium containing FBS. Purify the islets from the acinar and other cellular debris using a continuous density gradient in a cell separator (e.g., COBE 2991) or by manual density gradient centrifugation.[3][4]

-

Islet Culture: Culture the isolated islets in a non-tissue culture treated petri dish in RPMI-1640 or CMRL-1066 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[3][6] Incubate at 37°C in a humidified atmosphere of 5% CO2. Allow islets to recover for 24-48 hours before initiating experiments.

In Vitro Treatment of Pancreatic Islets with this compound

This protocol describes how to treat cultured islets with this compound to evaluate its effect on insulin secretion.

Materials:

-

Cultured pancreatic islets

-

This compound (stock solution prepared in DMSO)

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM).

-

Insulin ELISA kit

Experimental Workflow:

Caption: Experimental workflow for assessing this compound in islets.

Procedure:

-

Islet Preparation: Hand-pick islets of similar size into groups of 10-20 islets per well in a 24-well plate.

-

Pre-incubation: Wash the islets with KRBH containing low glucose (2.8 mM) and pre-incubate for 1-2 hours at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.

-

This compound Treatment: Prepare working solutions of this compound in KRBH buffer. Given its nanomolar IC50, a suggested concentration range for initial experiments is 1 nM to 1 µM.[1] Replace the pre-incubation buffer with KRBH containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay:

-

Following the treatment period, remove the buffer.

-

For basal insulin secretion, add KRBH with low glucose (2.8 mM) with the corresponding concentration of this compound or vehicle.

-

For stimulated insulin secretion, add KRBH with high glucose (16.7 mM) with the corresponding concentration of this compound or vehicle.

-

Incubate for 1 hour at 37°C.

-

-

Sample Collection and Analysis:

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit.

-

(Optional) Lyse the islets to measure total insulin content and DNA content for normalization.

-

Data Presentation

The following tables represent hypothetical data to illustrate the expected outcomes of the experiments described above. Actual results may vary and require optimization.

Table 1: In Vitro Efficacy of this compound

This table summarizes the key in vitro potency of this compound based on binding assays.

| Parameter | Species | Value | Reference |

| IC50 (Binding Assay) | Human SSTR3 | 0.66 nM | [1] |

| IC50 (Binding Assay) | Mouse SSTR3 | 0.36 nM | [1] |

Table 2: Representative GSIS Assay Results with this compound

This table shows illustrative data from a GSIS experiment on isolated mouse islets. Insulin secretion is expressed as a percentage of total insulin content.

| Treatment Group | Glucose (mM) | Insulin Secretion (% of Total) | Fold Change vs. Vehicle (High Glucose) |

| Vehicle (0.1% DMSO) | 2.8 | 0.8% | N/A |

| 16.7 | 3.5% | 1.0 | |

| This compound (1 nM) | 2.8 | 0.9% | N/A |

| 16.7 | 4.2% | 1.2 | |

| This compound (10 nM) | 2.8 | 1.0% | N/A |

| 16.7 | 5.8% | 1.7 | |

| This compound (100 nM) | 2.8 | 1.1% | N/A |

| 16.7 | 6.5% | 1.9 |

Summary and Interpretation

The provided protocols offer a framework for investigating the effects of the SSTR3 antagonist this compound on pancreatic islet function. The expected result is a dose-dependent potentiation of glucose-stimulated insulin secretion, with minimal effect on basal secretion under low glucose conditions. Researchers should optimize parameters such as incubation times and this compound concentrations for their specific experimental system. These studies are crucial for understanding the role of SSTR3 in islet pathophysiology and for the preclinical evaluation of novel diabetes therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Human pancreatic islet isolation: Part II: purification and culture of human islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Purification of Human Pancreatic Islets | Springer Nature Experiments [experiments.springernature.com]

- 5. Mouse Pancreatic Islet Isolation [protocols.io]

- 6. genome.ucsc.edu [genome.ucsc.edu]

Application Notes and Protocols for MK-4256 in Mouse Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-4256 is a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3) that has shown potential as a therapeutic agent for Type 2 Diabetes (T2D).[1][2][3][4] It operates through a novel mechanism to enhance glucose-dependent insulin secretion (GDIS) from pancreatic β-cells.[2] By antagonizing SSTR3, this compound leads to an increase in intracellular cyclic AMP (cAMP) levels in these cells, a pathway analogous to that of GLP-1 analogues, thereby promoting insulin release in response to glucose.[2] Preclinical studies in mouse models have demonstrated its efficacy in reducing glucose excursion in a dose-dependent manner with a minimal risk of hypoglycemia.[1][2][3][4]

These application notes provide a summary of the reported dosages of this compound and detailed protocols for its use in mouse models of diabetes to facilitate further research and development.

Data Presentation: this compound Dosage and Efficacy in Mouse Models

The following table summarizes the quantitative data from preclinical studies of this compound in mouse models of diabetes.

| Parameter | Details | Reference |

| Compound | This compound (SSTR3 Antagonist) | [1][2] |

| Animal Model | Mice | [1][2] |

| Diabetes Model | Not specified, likely diet-induced or genetic models for T2D studies. | |

| Administration Route | Oral (p.o.) | [1][2] |

| Dosage Range | 0.003 mg/kg to 10 mg/kg | [2] |

| Efficacy | Dose-dependent reduction of glucose excursion in an oral glucose tolerance test (oGTT). | [1][2][3] |

| Maximal Efficacy | Achieved at doses as low as 0.03 mg/kg p.o. | [1][2][3][4] |

| Specific Dose (oGTT) | 1 mg/kg p.o. resulted in complete ablation of glucose excursion (109% inhibition). | [2] |

| Specific Dose (ipGTT) | An earlier compound in the same series (Compound 1) showed 75% inhibition of glucose excursion at 10 mg/kg p.o. in an intraperitoneal glucose tolerance test (ipGTT). | [2] |

| Plasma Concentration (Cmax) at different doses | 0.01 mg/kg oral dose: 7 nM0.1 mg/kg oral dose: 88 nM1 mg/kg oral dose: 493 nM | [2] |

| Vehicle for Administration | A solution of EtOH:PEG400:water (2:23:75) was used for a related compound. | [1] |

| Hypoglycemia Risk | Minimal risk of hypoglycemia compared to glipizide. | [1][2][3] |

Experimental Protocols

Oral Glucose Tolerance Test (oGTT) in Mice

This protocol is designed to assess the effect of this compound on glucose tolerance following an oral glucose challenge.

Materials:

-

This compound

-

Vehicle solution (e.g., EtOH:PEG400:water in a 2:23:75 ratio)

-

Dextrose solution (e.g., 5 g/kg body weight)

-

Male mice (strain to be chosen based on the specific diabetes model, e.g., C57BL/6J for diet-induced obesity models)

-

Gavage needles

-

Glucometer and test strips

-

Blood collection supplies (e.g., tail-nick lancets, capillaries)

Procedure:

-

Animal Acclimatization: Acclimatize mice to the experimental conditions for at least one week prior to the study.

-

Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.

-

Baseline Blood Glucose: Measure baseline blood glucose (t=0 min) from a tail-nick.

-

This compound Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 0.03 mg/kg, 0.1 mg/kg, 1 mg/kg). A vehicle control group should be included.

-

Glucose Challenge: After a specific pre-treatment time (e.g., 30-60 minutes post-drug administration), administer an oral gavage of dextrose solution (5 g/kg body weight).[2]

-

Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.

-

Data Analysis: Calculate the area under the curve (AUC) for glucose excursion for each treatment group and compare it to the vehicle control.

Intraperitoneal Glucose Tolerance Test (ipGTT) in Mice

This protocol assesses the effect of this compound on glucose tolerance following an intraperitoneal glucose challenge.

Materials:

-

This compound

-

Vehicle solution

-

Dextrose solution (e.g., 2 g/kg body weight)

-

Male mice

-

Syringes and needles for intraperitoneal injection

-

Glucometer and test strips

-

Blood collection supplies

Procedure:

-

Animal Acclimatization and Fasting: Follow the same procedures as for the oGTT.

-

Baseline Blood Glucose: Measure baseline blood glucose (t=0 min).

-

This compound Administration: Administer this compound orally (p.o.) at the desired dose.

-

Glucose Challenge: After the pre-treatment period, administer an intraperitoneal (i.p.) injection of dextrose solution (2 g/kg body weight).[2]

-

Blood Glucose Monitoring: Collect blood samples and measure glucose levels at specified time points post-glucose challenge.

-

Data Analysis: Calculate the glucose AUC and compare between treatment groups.

Mandatory Visualization

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in pancreatic β-cells.

Experimental Workflow for Evaluating this compound in Mice

Caption: Experimental workflow for oGTT/ipGTT studies with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The Discovery of this compound, a Potent SSTR3 Antagonist as a Potential Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Oral Glucose Tolerance Test (oGTT) with MK-4256

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oral glucose tolerance test (oGTT) is a widely used procedure to assess how the body processes glucose after a standard oral glucose load.[1][2][3] It is a cornerstone in the diagnosis of diabetes mellitus, impaired glucose tolerance, and in metabolic research.[1][4][5] These application notes provide a detailed protocol for conducting an oGTT in a research setting, with a specific focus on evaluating the therapeutic potential of MK-4256, a potent and selective somatostatin receptor 3 (SSTR3) antagonist.[6][7][8]

This compound has demonstrated efficacy in reducing glucose excursion in a dose-dependent manner in mouse oGTT models, suggesting its potential as a treatment for Type 2 Diabetes Mellitus.[6][7][9] The protocol outlined below is designed for preclinical animal studies to systematically evaluate the effect of this compound on glucose metabolism.

Signaling Pathway of Glucagon and Potential Intervention by this compound

Glucagon, by binding to its receptor, stimulates hepatic glucose production.[10] One of the downstream pathways involves the activation of the inositol 1,4,5-trisphosphate receptor type 1 (INSP3R1), leading to increased gluconeogenesis.[10] Somatostatin, acting through SSTR3, can inhibit insulin secretion. As an SSTR3 antagonist, this compound is hypothesized to block this inhibitory signal, thereby promoting glucose-dependent insulin secretion and improving glucose tolerance.

Caption: SSTR3 signaling pathway in pancreatic β-cells and the antagonistic action of this compound.

Experimental Protocols

Animal Preparation and Acclimation

-

Species: Male C57BL/6 mice (8-10 weeks old).

-

Acclimation: House the animals in a temperature- and light-controlled environment (12-hour light/dark cycle) for at least one week before the experiment. Provide standard chow and water ad libitum.

-

Dietary Preparation: For three days leading up to the oGTT, ensure the animals have free access to a diet containing at least 150g of carbohydrates per day to ensure standardized metabolic conditions.

This compound and Vehicle Preparation

-